Product packaging for (4-Methoxyphenyl)dimethylsilanol(Cat. No.:CAS No. 22868-26-4)

(4-Methoxyphenyl)dimethylsilanol

Cat. No.: B1337787
CAS No.: 22868-26-4
M. Wt: 182.29 g/mol
InChI Key: DDLYKNBMTGBOQY-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Modern Chemical Synthesis and Materials Science

Organosilicon compounds, characterized by carbon-silicon bonds, are of paramount importance in numerous scientific and technological fields. The element silicon, a metalloid, is rarely found in its pure crystalline form and is typically produced from the iron-silicon alloy known as ferrosilicon. americanelements.com Elemental silicon, specifically in its ultra-high purity form, can be doped with elements like boron, gallium, phosphorus, or arsenic. americanelements.com This doping process is fundamental to the production of silicon-based materials for transistors, solar cells, rectifiers, and other solid-state devices that are integral to modern electronics. americanelements.com

In the realm of materials science, silicon dioxide (silica), found abundantly in sand, is a primary component of glass. americanelements.com This ubiquitous material possesses exceptional mechanical, optical, thermal, and electrical properties. americanelements.com The versatility of organosilicon compounds extends to their use as precursors for advanced materials with tailored functionalities.

Overview of Silanols as Versatile Synthetic Intermediates and Functional Precursors

Silanols, which are compounds containing a hydroxyl group directly attached to a silicon atom (R₃SiOH), are a cornerstone of organosilicon chemistry. They serve as highly versatile synthetic intermediates and precursors for a wide array of functional materials. Their utility is highlighted by their application in catalysis and as building blocks in the synthesis of more complex molecules.

One of the key applications of silanols is in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comchemicalbook.com For instance, they can act as silicon nucleophiles, reacting with various aryl halides to form biaryl compounds, a common structural motif in pharmaceuticals and organic electronics. sigmaaldrich.comchemicalbook.com This transformation is often facilitated by a base such as cesium carbonate (Cs₂CO₃). sigmaaldrich.comchemicalbook.com Furthermore, silanols can be converted into their corresponding silanolates, such as potassium (4-methoxyphenyl)dimethylsilanolate, which are also effective in synthesizing biaryl derivatives from aryl bromides. sigmaaldrich.com

Beyond cross-coupling reactions, certain silanols have demonstrated utility as co-catalysts in olefin metathesis, a powerful carbon-carbon bond-forming reaction. For example, in conjunction with molybdenum hexacarbonyl (Mo(CO)₆), a silanol (B1196071) can facilitate the metathesis of alkynes like 4-decyne (B165688). sigmaaldrich.com

Contextualizing (4-Methoxyphenyl)dimethylsilanol within Contemporary Aryldimethylsilanol Research Paradigms

This compound, a specific type of aryldimethylsilanol, is a subject of significant interest within the broader field of organosilicon chemistry. Its chemical structure and properties make it a valuable tool for organic synthesis and materials science research. This compound is recognized as a useful silicon nucleophile for palladium-catalyzed cross-coupling reactions. chemicalbook.com

The presence of the methoxy (B1213986) group on the phenyl ring influences the electronic properties of the molecule, which can in turn affect its reactivity and catalytic activity. Research into this compound and related aryldimethylsilanols is driven by the continuous need for efficient and selective synthetic methodologies. These compounds are often employed as starting materials for the synthesis of more complex molecules with potential applications in various fields, including pharmaceuticals and materials science. sigmaaldrich.comchemicalbook.comlabcompare.comlabcompare.com

The study of such compounds contributes to a deeper understanding of reaction mechanisms and the development of novel catalytic systems. The ability to fine-tune the electronic and steric properties of aryldimethylsilanols by modifying the substituents on the aryl ring makes them attractive targets for ongoing research.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 22868-26-4 sigmaaldrich.comchemicalbook.comsigmaaldrich.com
Molecular Formula C₉H₁₄O₂Si sigmaaldrich.comchemicalbook.comlabcompare.com
Molecular Weight 182.29 g/mol sigmaaldrich.comchemicalbook.com
Density 1.101 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Boiling Point 82 °C at 0.004 Torr chemicalbook.com
Refractive Index n20/D 1.522 sigmaaldrich.com
Purity/Assay ≥95% - 96% sigmaaldrich.comlabcompare.com
Linear Formula ((CH₃O)C₆H₄)Si(CH₃)₂OH sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2Si B1337787 (4-Methoxyphenyl)dimethylsilanol CAS No. 22868-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxy-(4-methoxyphenyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2Si/c1-11-8-4-6-9(7-5-8)12(2,3)10/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLYKNBMTGBOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446018
Record name (p-Methoxyphenyl)dimethylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22868-26-4
Record name (p-Methoxyphenyl)dimethylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Methoxyphenyl Dimethylsilanol

Regioselective Synthesis via Halogen-Lithium Exchange and Siloxane Trapping

A primary and highly effective route for preparing arylsilanols involves a two-step sequence: the generation of an aryllithium reagent through halogen-lithium exchange, followed by quenching this reactive intermediate with a silicon electrophile. This strategy offers a high degree of regioselectivity, as the position of the silicon atom on the aromatic ring is determined by the location of the halogen on the starting material.

n-Butyllithium (n-BuLi) is a widely employed organolithium reagent used to generate aryllithium species from aryl halides. wikipedia.org In the synthesis of (4-Methoxyphenyl)dimethylsilanol, the process begins with a precursor such as 4-bromoanisole (B123540) or 4-iodoanisole. The reaction is typically conducted in an anhydrous aprotic solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.orgresearchgate.net The n-BuLi performs a halogen-lithium exchange with the aryl halide, where the butyl group is swapped for the more electropositive lithium atom, yielding the highly reactive 4-methoxyphenyllithium intermediate and butyl halide as a byproduct. researchgate.net

The general reaction is as follows: 4-MeO-Ar-X + n-BuLi → 4-MeO-Ar-Li + n-BuX (where X = Br, I)

Once the 4-methoxyphenyllithium intermediate is formed, it is "trapped" by introducing an appropriate silicon electrophile. Hexamethylcyclotrisiloxane, commonly known as D3, serves as an excellent trapping reagent for this purpose. atamanchemicals.comwikipedia.org D3 is a strained cyclic siloxane, making it more reactive and susceptible to nucleophilic attack than its larger, less-strained counterparts like D4 (octamethylcyclotetrasiloxane). wikipedia.orgenergycochem.com

The 4-methoxyphenyllithium attacks one of the silicon atoms in the D3 ring, initiating a ring-opening reaction. This forms a lithium silanolate intermediate. wikipedia.org Subsequent hydrolysis of this intermediate during aqueous workup protonates the oxygen atom, yielding the final this compound product and lithium hydroxide. wikipedia.org

The reaction proceeds as follows: [(CH₃)₂SiO]₃ + 3 (4-MeO-Ar)Li → 3 (4-MeO-Ar)Si(CH₃)₂OLi (4-MeO-Ar)Si(CH₃)₂OLi + H₂O → (4-MeO-Ar)Si(CH₃)₂OH + LiOH

The choice between an aryl iodide (e.g., 4-iodoanisole) and an aryl bromide (e.g., 4-bromoanisole) as the starting material is a key consideration for process optimization. The rate of halogen-lithium exchange is significantly influenced by the nature of the halogen. Aryl iodides undergo exchange more rapidly than aryl bromides. researchgate.net This higher reactivity can be advantageous, allowing the reaction to proceed efficiently at very low temperatures, which can suppress potential side reactions such as ortho-metalation.

Conversely, aryl bromides are often more commercially available and cost-effective, making them an attractive option, particularly for large-scale synthesis. However, the exchange reaction with bromides may require slightly higher temperatures or longer reaction times compared to their iodide counterparts.

Table 1: Comparison of Aryl Halide Precursors for Halogen-Lithium Exchange

FeatureAryl IodideAryl Bromide
Reactivity Higher; faster exchange rate. researchgate.netLower; slower exchange rate. researchgate.net
Reaction Conditions Can be performed at very low temperatures.May require slightly elevated temperatures or longer times.
Cost & Availability Generally more expensive and less common.More affordable and widely available.
Side Reactions Lower propensity for side reactions due to milder conditions.Higher potential for side reactions if forcing conditions are needed.

Exploration of Alternative Organometallic Precursors for Silanol (B1196071) Formation

While n-butyllithium is a workhorse reagent, other organolithium compounds can be employed, offering different reactivity profiles that may be advantageous for specific substrates.

tert-Butyllithium (t-BuLi) is a significantly stronger base and a more reactive organolithium reagent than n-BuLi. wikipedia.orggoogle.com This heightened reactivity makes it particularly effective for performing halogen-lithium exchange on less reactive aryl bromides. nih.gov In cases where the exchange with n-BuLi is sluggish, t-BuLi can often drive the reaction to completion under mild conditions. nih.govorgsyn.org

However, the high reactivity of t-BuLi also necessitates careful control over reaction parameters. wikipedia.org The stoichiometry must be precise to avoid unwanted side reactions, such as deprotonation at other sites on the aromatic ring or reaction with the solvent. wikipedia.orgnih.gov Like n-BuLi, reactions involving t-BuLi are conducted at low temperatures in anhydrous ethereal solvents. orgsyn.org

Table 2: Comparison of n-Butyllithium and tert-Butyllithium for Aryllithium Generation

ReagentKey CharacteristicsBest Use Case
n-Butyllithium (n-BuLi) Moderately reactive, widely used, good for both bromides and iodides. wikipedia.orgresearchgate.netGeneral-purpose halogen-lithium exchange where reactivity is sufficient.
tert-Butyllithium (t-BuLi) Highly reactive, stronger base, excellent for less reactive bromides. wikipedia.orgnih.govHalogen-lithium exchange with sterically hindered or electron-rich aryl bromides.

Considerations for Enhanced Scalability and Purity in Preparative Procedures

Transitioning the synthesis of this compound from a laboratory setting to a larger, preparative scale introduces several challenges that must be addressed to ensure efficiency, safety, and high product purity.

A primary concern with large-scale organolithium reactions is the management of heat, as the halogen-lithium exchange and subsequent quenching steps can be highly exothermic. researchgate.net Proper cooling and controlled addition rates are critical. Furthermore, maintaining strictly anhydrous conditions is paramount, as moisture will consume the organolithium reagent and reduce yield.

For achieving high purity on a large scale, procedural design aims to avoid chromatographic purification, which is often impractical and costly for bulk quantities. sci-hub.se A robust synthesis strategy would focus on developing a procedure that yields a crude product clean enough to be purified by crystallization. This typically involves a carefully designed aqueous workup to remove inorganic byproducts (e.g., lithium salts), followed by extraction of the product into an organic solvent. After solvent removal, the crude silanol can be recrystallized from a suitable solvent or solvent mixture to yield the final product with high purity. sci-hub.segoogle.com The selection of the crystallization solvent is critical for selectively precipitating the desired compound while leaving impurities behind in the solution.

Elucidation of Reactivity and Mechanistic Pathways in 4 Methoxyphenyl Dimethylsilanol Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are central to the activation of the carbon-silicon bond in (4-Methoxyphenyl)dimethylsilanol, facilitating its reaction with aryl halides to form biaryl structures. These reactions are highly influenced by the choice of catalyst, ligands, and activating agents.

Synthesis of Biaryl Compounds from Aryl Halide Substrates

The reaction of this compound with aryl halides in the presence of a palladium catalyst provides a direct route to unsymmetrical biaryls. This process has been shown to be effective with a range of aryl halide substrates.

Both aryl iodides and aryl bromides are viable substrates for the cross-coupling reaction with this compound. Generally, aryl iodides exhibit higher reactivity compared to aryl bromides, which is a common trend in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the carbon-iodine bond. organic-chemistry.org However, successful couplings with aryl bromides have been achieved with high yields through careful optimization of reaction conditions. organic-chemistry.org

For instance, the coupling of this compound with various aryl iodides and bromides can be effectively promoted by cesium carbonate. organic-chemistry.org While aryl iodides often provide excellent yields, the reactions with aryl bromides can also proceed efficiently, albeit sometimes requiring slightly more forcing conditions.

The choice of ligand is crucial in palladium-catalyzed cross-coupling reactions as it influences the stability and reactivity of the catalytic species. While a direct comparative study between 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) and triphenylarsine (B46628) (Ph3As) for the coupling of this compound is not extensively documented in the reviewed literature, the role of phosphine (B1218219) ligands, in general, is well-established.

The use of phosphine oxides, which can be formed in situ from phosphine ligands, has been shown to stabilize the palladium catalyst and enhance the rate of cross-coupling of potassium (4-methoxyphenyl)dimethylsilanolate with aryl bromides. This suggests that the electronic and steric properties of the ligand play a significant role in the catalytic cycle. The problem of homocoupling of the aryl halide can also be mitigated by the judicious selection of ligands. organic-chemistry.org

The activation of the silicon-carbon bond in this compound is a critical step and is typically achieved through the use of a base.

Cesium Carbonate (Cs2CO3) and Cesium Hydroxide (CsOH): Both Cs2CO3 and CsOH have been identified as effective activators for the palladium-catalyzed cross-coupling of electron-rich aryl(dimethyl)silanols, including this compound, with aryl iodides and bromides. organic-chemistry.org Extensive optimization has highlighted the importance of the choice of activator, along with other variables like solvent and catalyst hydration level. organic-chemistry.org In some cases, more forcing conditions and the use of CsOH were necessary to overcome the lower rate of transmetalation of certain arylsilanols. organic-chemistry.org

Silver(I) Oxide (Ag2O): Silver(I) oxide has been successfully employed as an activator in the palladium-catalyzed cross-coupling of this compound with iodobenzene. acs.org Interestingly, initial attempts using tetrabutylammonium (B224687) fluoride (B91410), a common activator for other organosilanes, were unsuccessful and led to the formation of the corresponding disiloxane (B77578). acs.org The use of Ag2O was found to promote the desired cross-coupling reaction, furnishing the biaryl product. acs.orgnih.gov Mechanistic studies suggest that Ag2O is converted to silver(I) iodide during the reaction. nih.gov

The table below summarizes the role of different base activators in the cross-coupling of this compound.

ActivatorAryl Halide SubstrateCatalyst SystemObservations
Cs2CO3Aryl Iodides, Aryl BromidesPalladiumEffective for electron-rich arylsilanols. organic-chemistry.org
CsOHAryl Iodides, Aryl BromidesPalladiumUsed for less reactive arylsilanols. organic-chemistry.org
Ag2OIodobenzenePd(0)Promotes coupling where fluoride activators fail. acs.org

The in situ or ex situ generation of silanolate salts from this compound provides a potent nucleophile for the cross-coupling reaction.

Potassium (4-Methoxyphenyl)dimethylsilanolate: The potassium salt of this compound has been extensively studied as a nucleophile in these reactions. nih.gov It is an isolable, stable compound that is resistant to dimerization to the corresponding disiloxane. organic-chemistry.org The use of the pre-formed potassium salt offers advantages in terms of reproducibility and reaction efficiency. Mechanistic studies on the coupling of potassium (4-methoxyphenyl)dimethylsilanolate have provided significant insights into the transmetalation step. nih.gov

Cesium (4-Methoxyphenyl)dimethylsilanolate: While specific studies focusing on the isolated cesium salt are less common in the reviewed literature, the in situ formation of the cesium silanolate using cesium bases like Cs2CO3 and CsOH is a cornerstone of this methodology. organic-chemistry.orgorganic-chemistry.org The effectiveness of these cesium bases points to the high reactivity of the cesium (4-methoxyphenyl)dimethylsilanolate species in the catalytic cycle.

Mechanistic Investigations of the Transmetalation Step in Cross-Coupling

The transmetalation step, where the aryl group is transferred from the silicon atom to the palladium center, is a key and often rate-determining step in the catalytic cycle.

Investigations into the mechanism of the palladium-catalyzed cross-coupling of potassium (4-methoxyphenyl)dimethylsilanolate have revealed a dual mechanistic pathway. nih.gov The transmetalation can proceed through a thermal process involving an 8-Si-4 intermediate without the need for anionic activation. nih.gov Alternatively, arylsilanolates can act as activators for the transmetalation via a hypervalent 10-Si-5 siliconate intermediate. nih.gov

Hammett analysis has shown that electron-donating groups on the arylsilanolate and electron-withdrawing groups on the aryl halide accelerate the transmetalation process. nih.gov This is consistent with a mechanism involving an electrophilic attack of the palladium center on the electron-rich aryl group of the silanolate.

Computational studies, while not found to be extensively focused on this compound specifically within the scope of the search, are a powerful tool for understanding the intricate details of the transmetalation step in related Suzuki-Miyaura and Hiyama couplings. These studies can provide valuable information on the transition state geometries and activation energies involved in the aryl transfer process.

Identification and Characterization of Si-O-Pd Intermediates

In the palladium-catalyzed cross-coupling reactions involving organosilicon compounds, the nature of the intermediates plays a pivotal role in dictating the reaction's efficiency and outcome. For transformations involving this compound, particularly its corresponding silanolate, specific Si-O-Pd intermediates have been identified. Mechanistic studies on the cross-coupling of potassium (4-methoxyphenyl)dimethylsilanolate have pointed to the formation of an 8-Si-4 arylpalladium(II) silanolate intermediate. beilstein-journals.org This characterization is crucial as it sheds light on the direct involvement of the silanolate oxygen in the coordination to the palladium center during the catalytic cycle. The general mechanism for palladium-catalyzed cross-coupling reactions involves several key steps: oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org The Si-O-Pd intermediate is central to the transmetalation step, where the organic group from the silicon atom is transferred to the palladium catalyst.

The characterization of such intermediates is often accomplished through a combination of kinetic studies and the independent synthesis and analysis of proposed intermediate structures. beilstein-journals.orgnih.gov While direct observation of these transient species can be challenging, their existence is inferred from the reaction kinetics and computational studies. nih.gov The stability and reactivity of these Si-O-Pd intermediates are significantly influenced by the ligands coordinated to the palladium center. acs.orgacs.org

Delineation of Distinct Transmetalation Pathways: Neutral 8-Si-4 vs. Anionic 10-Si-5

A significant finding in the study of this compound reactivity is the existence of a mechanistic duality in the transmetalation step of its palladium-catalyzed cross-coupling reactions. beilstein-journals.org Research has revealed two distinct pathways for the transfer of the aryl group from the silicon to the palladium center: a neutral pathway involving an 8-Si-4 intermediate and an anionic pathway proceeding through a hypervalent 10-Si-5 siliconate intermediate. beilstein-journals.org

The neutral pathway involves the aforementioned 8-Si-4 arylpalladium(II) silanolate, which can undergo transmetalation without the requirement for an external anionic activator. beilstein-journals.org In this scenario, the silanolate itself is sufficiently reactive to participate in the catalytic cycle.

Conversely, the anionic pathway becomes operative when an activator is present. In this case, arylsilanolates can act as activators, leading to the formation of a hypervalent 10-Si-5 siliconate intermediate. beilstein-journals.org This pentacoordinate silicon species is more nucleophilic and facilitates a more rapid transfer of the aryl group to the palladium center. The requirement for an activating agent, often a fluoride source or a base, to generate a hypervalent silicon species is a well-documented phenomenon in Hiyama couplings. wikipedia.orgd-nb.info The ability of (4-Methoxyphenyl)dimethylsilanolate to utilize both a neutral and an anionic transmetalation route highlights its versatile reactivity. beilstein-journals.org

Transmetalation PathwayIntermediate SpeciesActivation
Neutral 8-Si-4 arylpalladium(II) silanolateNot required; thermal process. beilstein-journals.org
Anionic Hypervalent 10-Si-5 siliconateRequires an activator (e.g., another arylsilanolate). beilstein-journals.org
Kinetic Analysis of Catalytic Cycles and Rate-Determining Steps

Kinetic analysis of the palladium-catalyzed cross-coupling of potassium (4-methoxyphenyl)dimethylsilanolate with 1-bromo-4-fluorobenzene, catalyzed by (t-Bu₃P)₂Pd, has provided valuable insights into the reaction mechanism. beilstein-journals.org The observed rate equation for this transformation is:

rate = k_obs[R₃SiOK]⁰[ArylBr]⁰ beilstein-journals.org

where the observed rate constant, k_obs, is shown to be:

k_obs = k[(t-Bu₃P)₂Pd]⁰.⁹⁸ beilstein-journals.org

This rate law indicates that the reaction rate is essentially independent of the concentrations of both the potassium (4-methoxyphenyl)dimethylsilanolate and the aryl bromide under these conditions. beilstein-journals.org The near first-order dependence on the palladium catalyst concentration suggests that the catalyst's involvement is a primary determinant of the reaction speed. beilstein-journals.org

Impact of Ligand Structures and Anion Activation on Reaction Dynamics

The dynamics of cross-coupling reactions involving this compound are profoundly influenced by the structure of the ligands on the palladium catalyst and the method of anion activation. The choice of ligand can affect catalyst stability, reactivity, and selectivity by modulating the electron density and steric environment of the palladium center. acs.orgacs.orgdocumentsdelivered.com In the coupling of potassium (4-methoxyphenyl)dimethylsilanolate, the use of bulky and electron-rich phosphine ligands, such as in the (t-Bu₃P)₂Pd complex, has been shown to be effective. beilstein-journals.org Such ligands are known to enhance the rates of both oxidative addition and reductive elimination, which can lead to more efficient catalytic turnover. acs.org

Anion activation is another critical factor that governs the reaction dynamics. For organosilanes, including this compound, activation is often necessary to enhance the nucleophilicity of the silicon-bound organic group, thereby facilitating transmetalation. wikipedia.orgd-nb.info This is typically achieved through the use of a fluoride source or a base, which attacks the silicon atom to form a pentacoordinate, hypervalent intermediate. wikipedia.orgd-nb.info As discussed previously, potassium (4-methoxyphenyl)dimethylsilanolate can even self-activate, leading to the formation of a 10-Si-5 anionic intermediate. beilstein-journals.org The presence and nature of the activator can thus steer the reaction towards the more rapid anionic transmetalation pathway. beilstein-journals.org The interplay between the ligand structure and the activation method is therefore a key consideration in optimizing the reaction conditions for these transformations.

Strategies for Suppression of Competing Homocoupling Pathways

A common side reaction in palladium-catalyzed cross-coupling is the homocoupling of the organometallic reagent or the organic halide. In the context of reactions with this compound, the formation of biphenyl (B1667301) derivatives from the dimerization of the silanol (B1196071) or the aryl halide can reduce the yield of the desired cross-coupled product. The propensity for homocoupling is influenced by the relative rates of the desired cross-coupling steps (oxidative addition, transmetalation, reductive elimination) and the undesired side reactions.

Strategies to suppress homocoupling primarily revolve around the careful selection of reaction parameters to favor the cross-coupling pathway. Key factors include:

Ligand Choice: The use of bulky and electron-rich ligands can promote the reductive elimination step of the cross-coupling cycle, potentially outcompeting the pathways leading to homocoupling. acs.org

Catalyst Precursor and Activation: The method of generating the active Pd(0) species can influence the prevalence of side reactions. In-situ reduction of Pd(II) precursors should be controlled to avoid the formation of palladium clusters that may promote homocoupling. acs.org

Concentration of Reagents: Maintaining a low concentration of the reactive organosilicon species can disfavor bimolecular homocoupling reactions.

Additives: In some cases, additives can be used to temper the reactivity of the system or scavenge intermediates that lead to homocoupling. For instance, copper co-catalysis has been explored in some Hiyama couplings. researchgate.netnih.gov

By optimizing these parameters, the catalytic cycle can be guided towards the formation of the desired cross-coupled product, thereby minimizing the formation of homocoupled byproducts.

Catalytic Roles in Alkyne Metathesis

Co-catalytic Activity with Molybdenum Carbonyl Complexes (Mo(CO)₆)

This compound can function as a co-catalyst in alkyne metathesis when used in conjunction with molybdenum hexacarbonyl (Mo(CO)₆). nih.gov The classic Mortreux system for alkyne metathesis consists of Mo(CO)₆ and a phenolic co-catalyst. beilstein-journals.orgacs.orgethz.ch Silanols, being structurally similar to phenols, can play a comparable role in activating the molybdenum precursor.

The generally accepted mechanism for alkyne metathesis proceeds through a metal alkylidyne intermediate. beilstein-journals.orgacs.org The role of the co-catalyst, such as this compound, is to facilitate the in-situ formation of the catalytically active molybdenum alkylidyne species from the relatively inert Mo(CO)₆ precursor. This activation process often requires elevated temperatures. beilstein-journals.orgethz.ch The hydroxyl group of the silanol is believed to react with the molybdenum center, displacing carbonyl ligands and promoting the formation of a more reactive species that can then enter the catalytic cycle. beilstein-journals.orgnih.gov

While the detailed mechanism of activation by silanols in the Mo(CO)₆ system is still a subject of investigation, it is clear that they are essential for catalytic activity. beilstein-journals.orgethz.ch The effectiveness of the catalyst system can be influenced by the electronic properties of the silanol or phenol (B47542) used. For instance, the use of 2-fluorophenol (B130384) has been shown to create a more active "instant" catalyst for ring-closing alkyne metathesis. The acidic proton of the silanol is thought to be crucial in the transformation of the molybdenum precursor into the active alkylidyne catalyst. The use of silanolate-supported molybdenum complexes represents a significant advancement in the development of user-friendly and highly active alkyne metathesis catalysts. beilstein-journals.org

Catalyst System ComponentFunction
Molybdenum Hexacarbonyl (Mo(CO)₆) Precursor to the active catalyst.
This compound Co-catalyst; activates the Mo(CO)₆ precursor to form the active molybdenum alkylidyne species. nih.gov

Comparative Studies with Traditional Phenolic Co-catalysts

The efficacy of this compound as a co-catalyst in molybdenum-catalyzed alkyne metathesis has been a subject of significant investigation, particularly in comparison to traditional phenolic co-catalysts. The seminal work in homogeneous alkyne metathesis utilized a catalyst system composed of molybdenum hexacarbonyl, Mo(CO)₆, and a phenolic activator, such as resorcinol. While groundbreaking, these traditional systems often necessitate high reaction temperatures and exhibit limited tolerance to various functional groups.

Recent systematic studies have illuminated the superior performance of aryl-substituted silanols, including this compound, as activators for Mo(CO)₆-based catalyst systems. Research indicates that aryl-substituted silanols demonstrate a high activating potential for molybdenum species, even at lower concentrations compared to their phenolic counterparts. For instance, in the metathesis of 4-decyne (B165688) and 1-phenyl-1-propyne, catalytic systems employing this compound have shown enhanced activity.

A key advantage of using silanols like this compound is the ability to conduct these transformations under milder conditions. The Mo(CO)₆/silanol system can be efficiently activated by UV irradiation at room temperature, a method that proves less effective for analogous systems using phenolic co-catalysts. This photochemical activation pathway opens avenues for greater control and selectivity in alkyne metathesis reactions.

The mechanistic underpinning of this enhanced activity is attributed to the electronic and steric properties of the silanol. The silicon-oxygen bond and the nature of the substituents on the silicon atom influence the acidity and coordinating ability of the silanol group, which in turn affects the formation and stability of the active molybdenum alkylidyne species. Computational studies on related systems suggest that the geometry of the metal center and the local structure of the ligands play a crucial role in the catalytic cycle.

The following table provides a comparative overview of the general characteristics of this compound and traditional phenolic co-catalysts in Mo(CO)₆-catalyzed alkyne metathesis.

FeatureThis compoundTraditional Phenolic Co-catalysts (e.g., Phenol, Resorcinol)
Activation Potential High activating potential at lower concentrations.Requires higher concentrations for effective activation.
Reaction Conditions Effective under thermal conditions (e.g., toluene (B28343) reflux).Typically requires high temperatures (e.g., 140-160 °C).
Photochemical Activation Efficiently activated by UV irradiation at room temperature.Less effective under photochemical activation at room temperature.
Functional Group Tolerance Generally higher due to milder reaction conditions.Limited due to high temperatures and the acidic nature of phenols.
Active Species Formation Facilitates the formation of active molybdenum alkylidyne species.Involved in the in situ generation of the active catalyst.

Investigations into Other Functionalization Reactions and Derivatization Pathways

Beyond its role as a co-catalyst, this compound serves as a versatile precursor in a variety of functionalization and derivatization reactions. The presence of the reactive silanol (Si-OH) group allows for a range of chemical transformations.

One of the most prominent applications is in palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds. This compound can act as a nucleophilic partner in these reactions, coupling with various aryl halides to form a C-C bond. wikipedia.orgsigmaaldrich.com This process, often carried out in the presence of a base like cesium carbonate, provides a valuable route to complex aromatic structures.

Furthermore, this compound can be readily converted into its corresponding potassium or sodium salt, potassium (4-methoxyphenyl)dimethylsilanolate or sodium (4-methoxyphenyl)dimethylsilanolate, by reaction with a suitable base such as potassium tert-butoxide or sodium hydride. wikipedia.orgsigmaaldrich.com These silanolates are highly nucleophilic and are also employed in palladium-catalyzed cross-coupling reactions with aryl bromides to furnish biaryl derivatives. The use of the pre-formed salt can sometimes offer advantages in terms of reactivity and reaction conditions.

The silanol functionality also opens the door to derivatization through condensation reactions. In a process analogous to the formation of ethers from alcohols, two molecules of this compound can undergo condensation to form the corresponding disiloxane, bis(4-methoxyphenyl)tetramethyldisiloxane, with the elimination of water. This type of reaction is fundamental in silicone chemistry and can be catalyzed by acids or bases. This pathway allows for the synthesis of novel siloxane-based materials.

Additionally, the hydroxyl group of this compound can undergo reactions typical of alcohols, such as acylation and silylation, to introduce protecting groups or to modify the compound's physical and chemical properties. For instance, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding silyl (B83357) ester, while reaction with a chlorosilane would result in the formation of a disiloxane with different substituents. These derivatization techniques are widely used in organic synthesis and materials science to tune the characteristics of molecules for specific applications.

The table below summarizes some of the key functionalization and derivatization pathways for this compound.

Reaction TypeReagentsProduct Type
Palladium-Catalyzed Cross-Coupling Aryl halide, Pd catalyst, Base (e.g., Cs₂CO₃)Biaryl
Salt Formation Base (e.g., NaH, KOt-Bu)Alkali metal silanolate
Condensation Acid or base catalystDisiloxane
Acylation Acyl chloride, Acyl anhydrideSilyl ester
Silylation ChlorosilaneDisiloxane

Spectroscopic and Advanced Analytical Characterization of 4 Methoxyphenyl Dimethylsilanol and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of (4-Methoxyphenyl)dimethylsilanol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental in elucidating the precise structure of this compound.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, characteristic signals are observed for the aromatic protons, the methoxy (B1213986) group protons, and the dimethylsilyl group protons. The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns (multiplicity) reveal neighboring proton interactions.

Similarly, the ¹³C NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the confirmation of the carbon skeleton.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

Nucleus Chemical Shift (δ) in ppm (Solvent) Assignment
¹H~7.5 (CDCl₃)Aromatic protons (doublet)
¹H~6.9 (CDCl₃)Aromatic protons (doublet)
¹H~3.8 (CDCl₃)Methoxy (OCH₃) protons (singlet)
¹H~0.3 (CDCl₃)Dimethylsilyl (Si(CH₃)₂) protons (singlet)
¹³C~160 (CDCl₃)Aromatic carbon (C-O)
¹³C~134 (CDCl₃)Aromatic carbon (C-Si)
¹³C~133 (CDCl₃)Aromatic carbons (CH)
¹³C~114 (CDCl₃)Aromatic carbons (CH)
¹³C~55 (CDCl₃)Methoxy carbon (OCH₃)
¹³C~-1 (CDCl₃)Dimethylsilyl carbons (Si(CH₃)₂)

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Application of ¹⁹F NMR for Quantitative Kinetic Monitoring of Reaction Progress

While not directly applicable to this compound itself, which lacks fluorine, ¹⁹F NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving fluorinated analogues or reagents. The wide chemical shift range and high sensitivity of the ¹⁹F nucleus make it an excellent choice for quantitative analysis. acgpubs.orgrsc.org In reactions where a fluorinated starting material is consumed or a fluorinated product is formed, ¹⁹F NMR can be used to accurately track the concentration of these species over time, providing valuable kinetic data. acgpubs.org This is particularly useful in understanding reaction mechanisms and optimizing reaction conditions. The lack of background interference in ¹⁹F NMR spectra is a significant advantage over ¹H NMR in complex reaction mixtures. rsc.org

Chromatographic Methods for Isolation, Purification, and Analytical Assessment

Chromatographic techniques are essential for the successful synthesis and analysis of this compound, enabling reaction monitoring, product purification, and purity assessment.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction. quora.commdpi.com In the synthesis of this compound, for instance, via a Grignard reaction, TLC can be used to follow the consumption of the starting materials (e.g., 4-bromoanisole (B123540) and a chlorosilane) and the appearance of the desired silanol (B1196071) product. quora.comchemistryconnected.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the different components of the mixture will separate based on their polarity. quora.com The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. chemistryconnected.com Visualization under UV light or with a staining agent allows for the qualitative assessment of the reaction's completeness. quora.commdpi.com

Column Chromatography for Product Purification

Following the completion of the reaction, column chromatography is the primary technique employed for the purification of this compound. orgsyn.orgresearchgate.netkhanacademy.org This method operates on the same principles as TLC but on a larger scale. khanacademy.org The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. khanacademy.orglibretexts.org The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. libretexts.org By collecting fractions as the solvent elutes from the column and analyzing them by TLC, the pure this compound can be isolated from unreacted starting materials and byproducts. researchgate.net

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. oup.comphenomenex.blog For the analysis of this compound and related volatile intermediates or byproducts, GC is an invaluable tool. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. phenomenex.blog A detector at the end of the column provides a signal for each component, resulting in a chromatogram that can be used for both qualitative and quantitative analysis. restek.com Often, polar analytes like silanols are derivatized to more volatile silyl (B83357) ethers to improve their chromatographic behavior. phenomenex.blog When coupled with a mass spectrometer (GC-MS), GC can provide definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. nih.gov

In Situ Spectroscopic Techniques for Real-Time Reaction Pathway Observation

The elucidation of reaction mechanisms and kinetics is fundamental to optimizing synthetic routes and controlling product outcomes in organosilicon chemistry. For a reactive intermediate like this compound, which can undergo self-condensation or react with various substrates, understanding its transient behavior is crucial. In situ spectroscopic techniques are indispensable tools for this purpose, allowing for the real-time observation of reacting species directly within the reaction vessel without the need for sampling and quenching. This approach provides a dynamic picture of the concentration changes of reactants, intermediates, and products, offering deep insights into reaction pathways.

Key in situ methods for monitoring reactions of this compound include Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, among others. These techniques enable researchers to track the consumption of the silanol's characteristic Si-OH group and the concurrent formation of new chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is a powerful, non-invasive technique for quantitative analysis of reaction mixtures over time. For reactions involving this compound, both ¹H and ²⁹Si NMR can provide critical data.

²⁹Si NMR Spectroscopy : As the core atom of interest, silicon provides a direct probe into the chemical transformations occurring at the silicon center. While standard ²⁹Si NMR is often limited by low natural abundance (4.7%) and low gyromagnetic ratio, advanced techniques like hyperpolarization can dramatically enhance signal intensity. nih.gov Methods such as Signal Amplification By Reversible Exchange (SABRE) have been shown to produce signal gains approaching 3000-fold, making it possible to monitor rapid reactions of silanols in real time. nih.govwhiterose.ac.uk By applying such a technique to a reaction involving this compound, one could precisely quantify its consumption and the formation of subsequent products, such as the corresponding disiloxane (B77578) from a condensation reaction. whiterose.ac.uk The significant chemical shift dispersion in ²⁹Si NMR is highly diagnostic, allowing for the clear identification of various silicon environments, from the starting silanol to oligomeric and polymeric species. nih.gov

A kinetic study using hyperpolarized ²⁹Si NMR could yield data similar to the following hypothetical example for the acid-catalyzed condensation of this compound.

Reaction Time (seconds)Normalized Concentration of this compoundNormalized Concentration of 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane
01.000.00
100.850.15
200.720.28
300.610.39
600.370.63
1200.140.86
1800.050.95

This interactive table illustrates the quantitative data that can be obtained from in situ ²⁹Si NMR, allowing for the determination of reaction rates and pathways. nih.govwhiterose.ac.uk

Fourier-Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy excels at monitoring changes in specific functional groups, making it highly suitable for observing silanol reactions. researchgate.net By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be continuously acquired as the reaction progresses. For this compound, key vibrational modes can be monitored to follow its transformation.

The primary bands of interest include:

The Si-OH stretch : A broad band typically observed around 3200-3400 cm⁻¹, characteristic of the hydroxyl group on the silicon atom. The disappearance of this band signifies the consumption of the silanol.

The Si-O-Si stretch : The appearance and growth of a strong band in the 1000-1100 cm⁻¹ region would indicate the formation of a siloxane bond, a hallmark of condensation reactions.

The C-H and C=C stretches : Bands associated with the methyl and methoxyphenyl groups can be monitored to ensure their integrity throughout the reaction or to detect side reactions involving these moieties.

This technique has been successfully used to derive rate law expressions for silylation reactions by tracking the infrared signatures of reactants and products. researchgate.net A two-step mechanism, involving an initial fast kinetic-controlled step followed by a slower diffusion-controlled step, has been observed in heterogeneous reactions using in situ FTIR. researchgate.net

Functional GroupKey Vibrational ModeWavenumber (cm⁻¹)Expected Change During Condensation
SilanolO-H stretch~3300Decrease
SiloxaneSi-O-Si stretch~1060Increase
Aryl-O BondC-O stretch~1245Stable
Methyl on SiSi-CH₃ bend~1260Stable

This interactive table summarizes the expected spectral changes in an in situ FTIR experiment monitoring the condensation of this compound.

Other Advanced Techniques

Beyond NMR and FTIR, other methods can provide real-time insights:

Near-Infrared (NIR) Spectroscopy : Inline NIR spectroscopy has proven effective for monitoring sol-gel processes, which involve the hydrolysis of alkoxysilanes to silanols and their subsequent condensation. nih.govacs.org This method can simultaneously track the concentrations of water, alcohols (if present as byproducts), and the disappearance of silanol-OH groups, providing a comprehensive overview of the reaction progress. nih.gov

Raman Spectroscopy : As a complementary vibrational technique, Raman spectroscopy is also highly effective for detecting the Si-OH group and can be used to monitor its presence in reactions. astrobiology.com

Probe Electrospray Ionization Mass Spectrometry (PESI-MS) : This direct ionization technique allows for the rapid analysis of reaction mixtures without chromatography. shimadzu.com By monitoring the molecular weight information of the components in real-time, PESI-MS can track the depletion of the this compound reactant (m/z 182.28) and the appearance of product peaks, offering a powerful method for understanding reaction progression. shimadzu.com

Future Research Directions and Conceptual Advancements

Development of Novel Catalytic Systems for Enhanced Reactivity, Selectivity, and Sustainability in Silanol-Mediated Transformations

The advancement of chemical transformations involving silanols is intrinsically linked to the development of more efficient and sustainable catalytic systems. Current research is moving beyond traditional catalysts to explore novel approaches that offer improved reactivity, greater selectivity, and better environmental credentials.

A significant area of development is the use of earth-abundant, first-row transition metals as sustainable alternatives to precious metal catalysts. researchgate.net For instance, cobalt-based catalysts have been developed for the dehydrogenative coupling of hydrosilanes with alcohols, a process that generates valuable alkoxysilanes and hydrogen gas under mild, green conditions. nih.gov Similarly, modular and air-tolerant Ni(0)/silane (B1218182) systems are being explored for alkene isomerization, highlighting a shift towards more practical and cost-effective catalytic methods. researchgate.net

Another promising frontier is metal-free catalysis. Frustrated Lewis Pairs (FLPs) have been successfully employed to catalyze the oxidation of silanes to silanols using water as a sustainable oxidant. thieme-connect.comresearchgate.net This approach is highly selective, minimizes the formation of undesirable siloxane byproducts, and represents a valuable alternative to methods requiring metals or harsher reagents. thieme-connect.com Visible-light-mediated, metal-free synthesis of silanols using organoboron photocatalysts is also an emerging sustainable strategy. mdpi.com

Furthermore, highly active and reusable metal-nanoparticle catalysts are being developed for the selective conversion of hydrosilanes to silanols, operating efficiently under ambient conditions. acs.org Research in this area focuses on understanding the mechanistic pathways, including the activation of the Si-H bond on the metal nanoparticle surface and the subsequent nucleophilic attack by water. acs.org The compound (4-Methoxyphenyl)dimethylsilanol itself has found utility as a co-catalyst in reactions like alkyne metathesis when combined with molybdenum hexacarbonyl. sigmaaldrich.comlabcompare.comsigmaaldrich.com

Table 1: Comparison of Emerging Catalytic Systems for Silanol (B1196071) Transformations

Catalyst System Example Reaction Key Advantages
Frustrated Lewis Pairs (FLPs) Silane Oxidation with Water Metal-free, sustainable oxidant (water), high selectivity, reduced byproducts. thieme-connect.comresearchgate.net
Earth-Abundant Metal Catalysts (Co, Ni) Dehydrogenative Coupling, Alkene Isomerization Low cost, low toxicity, sustainable, distinct reactivity. researchgate.netnih.gov
Metal-Nanoparticle Catalysts Hydrolytic Oxidation of Hydrosilanes High activity, reusability, operates under ambient conditions. acs.org
Organophotocatalysts Photo-induced Oxidation of Silanes Metal-free, utilizes visible light, sustainable. mdpi.com

Expanding the Scope of Synthetic Utility of Aryldimethylsilanols in Complex Molecule Synthesis

Aryldimethylsilanols, including this compound, are established as effective nucleophilic partners in transition-metal-catalyzed cross-coupling reactions. A primary application is the palladium-catalyzed synthesis of biaryl compounds from various aryl halides, where the silanol serves as a stable and manageable source of the aryl group. sigmaaldrich.comlabcompare.com

Future advancements aim to expand this utility to the synthesis of more intricate and diverse molecular architectures. Silanols are being investigated for multifaceted roles beyond simple cross-coupling partners. acs.org These include acting as temporary ligands to control regioselectivity in catalytic reactions or as bulky surrogates for water to influence the reaction environment. acs.org Their applications are being explored in the synthesis of bioactive compounds and even in anticipating the structure of yet-to-be-discovered natural products. acs.orgnih.gov For example, a synthetic strategy might lead to a compound that is later identified as a natural product, a process termed "natural product anticipation". nih.gov

The development of one-pot procedures that combine multiple synthetic steps is a key goal for efficiency. An example is the B(C₆F₅)₃-catalyzed isomerization of allyl silanes followed by a Hiyama coupling, which provides access to a wide range of styrene (B11656) derivatives that are otherwise difficult to synthesize. researchgate.net The functional group tolerance and unique reactivity of silanols make them valuable building blocks in the strategic construction of complex organic molecules, including pharmaceuticals and functional materials. neliti.com

Table 2: Synthetic Applications of Aryldimethylsilanols

Arylsilanol Derivative Reaction Type Product Class / Application
This compound Pd-catalyzed Cross-Coupling Biaryl Compounds. sigmaaldrich.comlabcompare.com
Potassium (4-methoxyphenyl)dimethylsilanolate Cross-Coupling with Aryl Bromides Biaryl Derivatives. sigmaaldrich.comlabcompare.com
General Arylsilanols Directed C-H Bond Activation Functionalized Aromatics. acs.org
General Arylsilanols Hiyama Coupling Styrene Derivatives, Complex Molecules. researchgate.net

Advanced Computational Modeling and Theoretical Investigations of Silanol Reactivity and Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reactivity and reaction mechanisms of silanols. researchgate.netresearchgate.net Theoretical studies provide insights into molecular structures, reaction energetics, and transition states that are often difficult to probe experimentally.

Future research will leverage more advanced computational models to gain a deeper understanding. For instance, theoretical investigations are crucial for comparing the reactivity of silanes and their alkane counterparts, such as in H-abstraction reactions, revealing that reactions at silicon sites can have significantly different activation barriers and rate constants than at analogous carbon sites. nih.govacs.org Such studies are essential for developing accurate kinetic models for the combustion and pyrolysis of silicon-containing compounds. nih.govacs.org

Mechanism-focused computational studies are also vital. Theoretical ab initio calculations have been used to model the acid-catalyzed hydrolysis of the siloxane bond, revealing that protonation and the formation of hydrogen-bonded complexes with water or other silanols are key factors in lowering the reaction's energy barrier. researchgate.net Other studies have explored the "silicon α-effect," where α-functionalized alkoxysilanes show enhanced reactivity, concluding that it arises from a combination of electronic effects, steric factors, and hydrogen bonding rather than a single phenomenon. acs.org DFT is also used to model the interaction of silanols with surfaces, which is critical for understanding surface functionalization, catalysis, and the behavior of materials like amorphous silica (B1680970). researchgate.netchemrxiv.org

Table 3: Summary of Computational Approaches to Silanol Reactivity

Computational Method System/Phenomenon Studied Key Findings
DFT (B3LYP, B3PW91) Geometry and energetics of silanol and disiloxane (B77578) Provided accurate deprotonation energy and conformational analysis. researchgate.net
Ab initio / DFT Acid-catalyzed Si-O bond cleavage Showed that protonation and hydrogen-bond complexes significantly lower the activation energy. researchgate.net
DFT (M06-2X) H-abstraction reactions from silanes Revealed significant differences in reaction barriers and kinetics compared to alkane analogues. nih.govacs.org
DFT Hydrolysis of functionalized alkoxysilanes Deconstructed the "silicon α-effect" into multiple contributing electronic and steric factors. acs.org
DFT-D (Dispersion-Corrected) Water-silanol interactions on silica surfaces Quantified interaction energies and identified how silanol geometry and environment determine surface chemistry. researchgate.net

Designing New Inorganic-Organic Hybrid Materials and Supramolecular Architectures Utilizing Silanol Functionality

The silanol group (Si-OH) is a powerful functional handle for the construction of advanced materials. Its ability to form both strong, directional hydrogen bonds and stable covalent siloxane (Si-O-Si) bonds makes it an ideal building block for creating novel inorganic-organic hybrid materials and ordered supramolecular structures. nih.govrsc.org

A key research direction is the use of silanol-functionalized molecules as building blocks for porous materials. For example, cage-type oligosiloxanes modified with silanol groups can self-assemble through hydrogen bonding to form molecularly ordered nanoporous materials. nih.gov This bottom-up approach allows for the creation of materials with well-defined structures and compositions that are inaccessible through conventional methods. nih.gov

The silanol functionality is also central to the production of silyl-modified polymers (SMPs) and silicone elastomers. sinosil.comwikipedia.org Silanol-terminated polydimethylsiloxanes are fundamental precursors for RTV (room-temperature-vulcanizing) silicone rubbers, adhesives, and sealants. sinosil.comgelest.com Future work will focus on creating polymers with more complex architectures and tailored properties by controlling the polymer backbone and the concentration of reactive silyl (B83357) groups. wikipedia.orgnih.gov

Furthermore, the principles of supramolecular chemistry are being applied to design sophisticated architectures. researchgate.net The directional nature of the hydrogen bonds from silanol groups can be exploited to guide the self-assembly of molecules into complex, functional structures. nih.gov This could lead to the development of "gated" materials, where the pores of a silica framework are functionalized with molecular groups that can control the transport of molecules in response to external stimuli like pH or light, with applications in sensing and controlled delivery. rsc.org

Table 4: Materials and Architectures Derived from Silanol Functionality

Material Type Silanol-Containing Precursor Key Feature / Application
Nanoporous Materials Cage-type oligosiloxanes with silanol groups Ordered assembly via H-bonding to create materials for catalysis or separation. nih.gov
RTV Silicone Rubber Silanol-terminated polydimethylsiloxanes Room-temperature curing to form elastomers for sealants and adhesives. sinosil.comgelest.com
Silyl-Modified Polymers (SMPs) Polymers with terminal silyl groups Crosslink via hydrolysis of silyl ethers (silanol intermediate) for high-performance adhesives. wikipedia.org
Hybrid Organic-Inorganic Materials Organofunctional silanes Combination of organic and inorganic properties for coatings, adhesives, and composites. rsc.orgnih.govnih.gov
Supramolecular Assemblies Silanol-functionalized molecules Self-assembly guided by hydrogen bonding for sensors and controlled-release systems. nih.govrsc.org

Q & A

Basic: What are the optimized synthetic routes for (4-Methoxyphenyl)dimethylsilanol, and how do reaction conditions influence yield?

Answer:
Synthesis of aryl silanol derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds such as sodium acetyl(4-methoxyphenyl)carbamodithioate are synthesized at 22°C in ethanol using NaOH, achieving yields of 78–85% . Key variables include:

  • Temperature control : Lower temperatures (e.g., 22°C) minimize side reactions in moisture-sensitive silanol syntheses.
  • Solvent selection : Polar aprotic solvents (e.g., chloroform) enhance acylation efficiency in related thioanhydride syntheses .
  • Catalyst use : Base catalysts (e.g., NaOH) are critical for deprotonation and stabilizing intermediates.

Advanced: How can computational methods like DFT aid in predicting the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculations validate experimental data on bond lengths, angles, and electronic transitions. For structurally similar compounds, DFT-derived λmax values for UV-Vis spectra align with experimental results within ±10 nm, confirming the E-configuration of enone systems . Applications include:

  • Solvent polarity modeling : Parameters like F(ϵ,n)F(\epsilon, n) quantify solvent effects on dipole moments, aiding in predicting solubility and reactivity .
  • Transition state analysis : DFT optimizes reaction pathways for silanol derivatives, reducing trial-and-error in synthesis .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:
Multi-technique approaches are essential:

  • 1H^1H and 13C^{13}C NMR : Identify methoxy (-OCH3_3) and dimethylsilanol (-Si(CH3_3)2_2OH) groups. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while silanol protons appear as broad singlets near δ 1.5–2.0 ppm .
  • IR spectroscopy : Detect Si-OH stretches (~3200–3600 cm1^{-1}) and aryl C-O bonds (~1250 cm1 ^{-1}) .
  • XRD crystallography : Resolves 3D geometry; silanol derivatives often exhibit planar aromatic rings with tetrahedral silicon centers .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data for silanol derivatives?

Answer:
Contradictions arise from solvent effects, polymorphism, or dynamic equilibria. Mitigation strategies include:

  • Cross-validation : Compare XRD, NMR, and DFT results. For example, discrepancies in bond lengths >0.05 Å warrant re-evaluation of crystallization conditions .
  • Variable-temperature NMR : Probe conformational flexibility in silanol protons .
  • Crystallization screening : Use solvents of varying polarity to isolate stable polymorphs .

Basic: What are the potential biological applications of this compound derivatives?

Answer:
While direct data is limited, structurally related compounds show:

  • Antimicrobial activity : Analogous dithiocarbamates exhibit bactericidal effects via thiol group disruption in microbial enzymes .
  • Neuroprotective potential : Derivatives like 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one mitigate cognitive deficits in preclinical models .
  • Antioxidant properties : Methoxy and silanol groups may scavenge reactive oxygen species (ROS), though validation is needed .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Answer:
SAR studies should systematically modify:

  • Substituent position : Para-methoxy groups enhance electron donation, improving stability and interaction with biological targets .
  • Silanol group : Replacing -OH with -OR (e.g., acetate) alters lipophilicity and membrane permeability .
  • Hybrid scaffolds : Combining silanol with quinoline or pyridine moieties (e.g., 1-(4-methoxyphenyl)-2-(2-quinolinyl)ethanol) may amplify antimicrobial efficacy .

Basic: What are the environmental considerations for handling this compound?

Answer:
While ecotoxicological data is sparse, general precautions include:

  • Biodegradation studies : Use OECD 301 protocols to assess persistence.
  • Waste management : Silanol-containing byproducts should be neutralized (e.g., with silica gel) before disposal .
  • Green synthesis : Replace halogenated solvents (e.g., chloroform) with cyclopentyl methyl ether (CPME) or water .

Advanced: How can solvent polarity parameters guide the design of silanol-based materials?

Answer:
Solvent parameters like F(ϵ,n)F(\epsilon, n) and Kamlet-Taft scales correlate with silanol reactivity:

  • Polar solvents : Increase silanol dissociation (Si-OH → Si-O^-), enhancing nucleophilicity for condensation reactions .
  • Low-polarity solvents : Favor self-assembly into siloxane networks via Si-OH···Si-OH hydrogen bonding .

Basic: What safety protocols are recommended for synthesizing this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and goggles to prevent skin/eye contact with silanols .
  • Ventilation : Silanol vapors require fume hoods due to potential respiratory irritation .
  • Storage : Keep under inert gas (N2_2) to prevent moisture-induced polymerization .

Advanced: How can silanol derivatives be integrated into hybrid materials for industrial applications?

Answer:

  • Surface functionalization : Silanol groups bind to metal oxides (e.g., TiO2_2), enabling use in coatings or catalysts .
  • Polymer composites : Co-polymerize with epoxides or acrylates to enhance thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.